molecular formula C9H11B B1281032 1-(Bromomethyl)-2-ethylbenzene CAS No. 57825-29-3

1-(Bromomethyl)-2-ethylbenzene

Cat. No.: B1281032
CAS No.: 57825-29-3
M. Wt: 199.09 g/mol
InChI Key: MLOYGHJCLXLZTL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group and an ethyl group are attached to the benzene ring

Scientific Research Applications

1-(Bromomethyl)-2-ethylbenzene has several applications in scientific research:

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often toxic and can cause severe burns and eye damage. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethylbenzene can be synthesized through the bromination of 2-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess N-bromosuccinimide and controlled reaction conditions helps in achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 2-ethylbenzyl alcohol, 2-ethylbenzylamine, or 2-ethylbenzylthiol.

    Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.

    Reduction: Formation of 2-ethyltoluene.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the ethyl group, making it more reactive towards nucleophiles.

    1-Bromo-2-ethylbenzene: Similar but with the bromine directly attached to the benzene ring, leading to different reactivity patterns.

    2-Bromoethylbenzene: Similar but with the bromine on the ethyl side chain, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-ethylbenzene is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYGHJCLXLZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481562
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57825-29-3
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-ethyl-phenyl)-methanol (3 g, 22 mmol) in ether (10 mL) at 0° C. was added a solution of PBr3 (2.18 g, 8.1 mmol) in ether (3 mL). The reaction mixture was warmed to r.t for 45 minutes and cooled to 0° C. The reaction mixture was treated with 50% aqueous KOH (15 mL) and separated. The organic layer was dried with KOH pellets and concentrated to give 3.9 g of 1-bromomethyl-2-ethyl-benzene.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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